Product packaging for Androsterone-d5(Cat. No.:)

Androsterone-d5

Cat. No.: B15352026
M. Wt: 295.5 g/mol
InChI Key: QGXBDMJGAMFCBF-QSOHNESUSA-N
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Description

Androsterone-d5 (CAS: 53-41-8) is a deuterated analog of androsterone, a metabolite of testosterone. It features five deuterium atoms replacing hydrogen at specific positions, enhancing its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification of endogenous steroids in biological matrices . With a molecular weight of 295.48 g/mol and ≥98% purity, it is stored at -20°C for long-term stability . This compound is critical in clinical and forensic research, particularly for studying androgen metabolism and hormonal disorders .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O2 B15352026 Androsterone-d5

Properties

Molecular Formula

C19H30O2

Molecular Weight

295.5 g/mol

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1/i7D2,11D2,13D

InChI Key

QGXBDMJGAMFCBF-QSOHNESUSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Deuterated Derivatives

The following table compares Androsterone-d5 with structurally related steroids and deuterated standards:

Compound Name Molecular Formula Molecular Weight (g/mol) Deuterium Positions Primary Applications References
This compound C₁₉H₂₅O₂D₅ 295.48 5 positions LC-MS/MS internal standard, metabolic studies
Androsterone (non-deuterated) C₁₉H₃₀O₂ 290.44 N/A Endogenous androgen metabolite
Epi-Androsterone-d5 C₁₉H₂₅O₂D₅ 295.48 5 positions Stereoisomer studies, analytical standards
5-Androstenediol C₁₉H₃₀O₂ 290.40 N/A Testosterone precursor, immunostimulatory agent
Fludrocortisone-d5 Acetate C₂₃H₂₉FO₅D₅ 427.53 5 positions Mineralocorticoid analysis, isotope dilution
Dihydrotestosterone (DHT) C₁₉H₃₀O₂ 290.44 N/A Potent androgen receptor agonist

Research Findings and Analytical Utility

  • Deuterated Standards in LC-MS/MS :
    this compound and similar deuterated compounds (e.g., Fludrocortisone-d5) are indispensable for isotope dilution assays, improving accuracy by correcting for matrix effects and ion suppression . For example, a study validated a "sharp, robust, and quantitative" LC-MS/MS method using deuterated standards to measure acute radiation syndrome biomarkers .

  • Metabolic Pathway Studies: this compound aids in tracing androgen metabolism, particularly in differentiating between 5α- and 5β-reduction pathways. This is critical in diagnosing disorders like 5α-reductase deficiency .
  • Safety protocols mandate handling precautions, including avoiding inhalation and skin contact .

Q & A

Q. How is Androsterone-d5 identified and quantified in biological matrices?

this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution. Deuterium labeling enhances detection specificity by distinguishing endogenous analytes from deuterated standards. Sample preparation involves enzymatic hydrolysis (e.g., β-glucuronidase treatment) to liberate conjugated metabolites, followed by solid-phase extraction for purification. Calibration curves using deuterated internal standards (e.g., this compound) minimize matrix effects, ensuring precise quantification .

Q. What synthetic pathways are used to produce deuterated this compound?

this compound is synthesized via isotopic exchange or deuterium incorporation during precursor synthesis. For example, deuterated intermediates (e.g., 5α-dihydrotestosterone-d5) are enzymatically reduced using deuterated cofactors (NADPD) to retain isotopic integrity. Purity is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium placement and exclude non-deuterated contaminants .

Q. Which analytical techniques validate the purity and stability of this compound in reference standards?

Purity is assessed using reverse-phase HPLC with UV detection (210–254 nm) and gas chromatography (GC) coupled with flame ionization detection. Stability studies under varying temperatures (e.g., -20°C to +25°C) and humidity conditions are conducted over 12–24 months. HRMS and NMR ensure structural integrity, while accelerated degradation tests identify potential breakdown products .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound in vivo?

Deuterium substitution at metabolically vulnerable positions (e.g., C-3 or C-17) slows cytochrome P450-mediated oxidation due to increased bond dissociation energy (C-D vs. C-H). In vitro assays using human liver microsomes quantify KIEs by comparing half-life (t½) and intrinsic clearance (CLint) between Androsterone and this compound. KIE values >1.5 indicate significant metabolic stabilization, which is critical for tracer studies in steroidogenesis pathways .

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters of this compound across studies?

Discrepancies in parameters like volume of distribution (Vd) or clearance (CL) often arise from interspecies differences (e.g., human vs. rodent models) or assay variability . A meta-analysis approach using standardized LC-MS/MS protocols and harmonized pharmacokinetic models (e.g., non-compartmental vs. compartmental) can reconcile data. Replication studies in controlled settings (e.g., matched demographics, dosing regimens) are recommended to isolate confounding variables .

Q. What experimental designs address isotopic interference in this compound tracer studies?

To avoid isotopic cross-talk in mass spectrometry, researchers use high-resolution mass spectrometers (resolution >30,000) to separate this compound from endogenous Androsterone (Δm/z = 5.03). In vivo studies employ stable isotope labeling by deuterium (SILD) with timed blood sampling to track tracer incorporation. Data normalization to baseline deuterium enrichment (e.g., natural abundance correction) minimizes false-positive signals .

Methodological Considerations

  • Statistical Analysis : Use mixed-effects models to account for inter-individual variability in pharmacokinetic studies. Power analysis (α=0.05, β=0.2) ensures adequate sample size for detecting ≥20% differences in metabolic rates .
  • Ethical Compliance : Non-clinical studies must adhere to Schedule III regulatory guidelines (U.S. Controlled Substances Act) for handling deuterated anabolic steroids. Institutional approvals are required for human-derived samples (e.g., plasma, urine) .

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